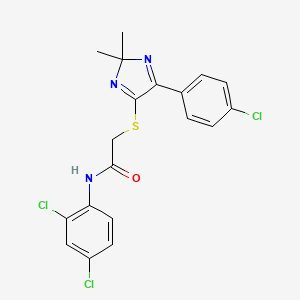
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16Cl3N3OS and its molecular weight is 440.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide , identified by its CAS number 899934-67-9 , belongs to a class of thiazole and imidazole derivatives that have shown promising biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H16Cl2N3OS, with a molecular weight of 407.9 g/mol . The structure features a thioether linkage and an imidazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆Cl₂N₃OS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 899934-67-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups on the phenyl rings enhances anticancer activity by increasing the compound's lipophilicity and facilitating cellular uptake.
Case Study:
In a study evaluating a series of thiazole derivatives, it was found that certain analogs exhibited IC50 values as low as 1.98 µg/mL against human cancer cell lines, indicating potent cytotoxicity . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC .
Antimicrobial Activity
Thiazole and imidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary data suggest that it may exhibit activity comparable to established antibiotics like norfloxacin.
Research Findings:
In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against common pathogens .
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition: Compounds with imidazole rings often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
- Antioxidant Activity: The presence of specific functional groups contributes to the antioxidant properties, reducing oxidative stress in cells.
Aplicaciones Científicas De Investigación
This compound has been evaluated for its antimicrobial and anticancer properties. The following sections detail its applications based on recent research findings.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that derivatives of thiazolyl-acetamides possess promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
| Compound | Activity | Target Organism |
|---|---|---|
| 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide | Moderate to High | Various bacterial strains |
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. For instance, compounds containing imidazole rings have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) and others. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Activity | Cancer Cell Line |
|---|---|---|
| This compound | Significant | MCF7 |
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-7-13(21)9-14(15)22/h3-9H,10H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLWHGZLWMOIOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













